molecular formula C22H19NO4S3 B11045867 (4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone

(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone

Cat. No.: B11045867
M. Wt: 457.6 g/mol
InChI Key: YWIMRDAAXSVZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone is a complex heterocyclic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions starting from simpler precursorsThe final steps usually involve the addition of the thioxo and methoxyphenyl groups under controlled conditions .

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group typically yields sulfoxides or sulfones, while reduction of the quinoline ring can produce dihydroquinoline derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets this compound apart from its similar counterparts is its unique combination of functional groups and fused ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19NO4S3

Molecular Weight

457.6 g/mol

IUPAC Name

(16,16-dimethyl-12-sulfanylidene-4,7-dioxa-13,14-dithia-17-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraen-17-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C22H19NO4S3/c1-22(2)19-18(21(28)30-29-19)14-10-16-17(27-9-8-26-16)11-15(14)23(22)20(24)12-4-6-13(25-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3

InChI Key

YWIMRDAAXSVZIM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC4=C(C=C3N1C(=O)C5=CC=C(C=C5)OC)OCCO4)C(=S)SS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.